Receptor Selectivity: N6-Benzyladenosine vs. Adenosine and N6-Benzyladenosine-5'-uronamides
N6-Benzyladenosine is characterized as a selective A1 adenosine receptor agonist, a property not shared by the endogenous ligand adenosine, which activates all four subtypes (A1, A2A, A2B, A3) [1]. In contrast, derivatives like N6-benzyladenosine-5'-N-ethylcarboxamide are highly potent at the A3 receptor (Ki = 6.8 nM) with moderate selectivity (13- to 14-fold) versus A1 and A2a [2]. This divergence highlights that N6-Benzyladenosine occupies a unique selectivity space distinct from both the pan-agonist adenosine and A3-selective analogs.
| Evidence Dimension | Adenosine Receptor Subtype Selectivity Profile |
|---|---|
| Target Compound Data | Selective A1 adenosine receptor agonist |
| Comparator Or Baseline | Adenosine: Pan-agonist at A1, A2A, A2B, A3 |
| Quantified Difference | Qualitative shift in selectivity from pan-agonist to A1-selective |
| Conditions | Receptor binding and functional assays; specific Ki values not located for parent compound |
Why This Matters
The A1-selective profile of N6-Benzyladenosine ensures distinct downstream signaling compared to adenosine, which is critical for studies requiring A1-specific modulation without confounding effects from other adenosine receptor subtypes.
- [1] ChemicalBook. (n.d.). 4294-16-0. Retrieved from ChemicalBook. View Source
- [2] van Galen, P. J., et al. (1994). A binding site model and structure-activity relationships for the rat A3 adenosine receptor. Molecular Pharmacology, 45(6), 1101-1111. View Source
